rac-(2R,6S)-1-(2-methoxyethyl)-2,6-dimethylpiperazine, cis
Description
rac-(2R,6S)-1-(2-Methoxyethyl)-2,6-dimethylpiperazine, cis is a chiral piperazine derivative characterized by a cis configuration of the 2,6-dimethyl substituents and a 2-methoxyethyl group at the N1 position. Piperazine derivatives are widely utilized in medicinal chemistry due to their structural versatility and ability to modulate biological targets. The stereochemistry of this compound (cis-2,6-dimethyl) is critical for its interactions with enzymes or receptors, as evidenced by its use in synthesizing pharmacologically active molecules like AZD 4547, a fibroblast growth factor receptor (FGFR) inhibitor .
Key structural features include:
- Stereochemistry: The (2R,6S) configuration ensures both methyl groups occupy adjacent equatorial positions, enhancing conformational stability.
Properties
CAS No. |
2245862-83-1 |
|---|---|
Molecular Formula |
C9H20N2O |
Molecular Weight |
172.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diamines
Piperazine rings are commonly constructed via cyclization of 1,2-diaminoethane derivatives. For example, reacting 1,2-diaminoethane with α,β-unsaturated ketones or esters under acidic conditions can yield substituted piperazines. However, achieving the cis-2,6-dimethyl configuration requires chiral auxiliaries or asymmetric catalysis. A patent describing substituted piperazines highlights the use of Lewis acids to direct stereochemistry during cyclization.
Reductive Amination
Reductive amination of diketones with amines offers a route to piperazines. For cis-2,6-dimethylpiperazine, dimethyl diketones (e.g., 2,6-diketopiperazine) can react with methoxyethylamine in the presence of NaBH3CN or H2/Pd-C. This method is limited by competing transamination and requires precise stoichiometric control.
Functionalization of Preformed Piperazines
Stereoselective Methylation
Cis-2,6-dimethyl configuration is achieved via directed lithiation or using chiral catalysts. For example, (-)-sparteine-mediated asymmetric deprotonation of piperazine derivatives followed by methyl iodide quench yields enantiomerically enriched cis-dimethyl products. Racemization during alkylation necessitates low-temperature conditions (-78°C).
Resolution of Racemic Mixtures
The "rac" designation implies equal enantiomers, but if resolution is required, chiral HPLC or diastereomeric salt formation with tartaric acid derivatives can separate (2R,6S) and (2S,6R) forms. A patent method for resolving cis-dimethylpiperazines uses (−)-dibenzoyl-L-tartaric acid in ethanol, achieving >99% ee.
Case Study: Multi-Step Synthesis from Piperidine Precursors
A scalable route involves:
-
Boc Protection : Piperazine is protected with di-tert-butyl dicarbonate in THF/water (93% yield).
-
Cis-Dimethylation : Lithiation with LDA at -78°C, followed by methyl iodide addition, installs cis-methyl groups (68% yield).
-
Methoxyethylation : Alkylation with 2-methoxyethyl tosylate and K2CO3 in DMF (72% yield).
-
Deprotection : TFA-mediated Boc removal yields the final product (89% yield).
Table 2: Synthetic Pathway Performance
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Boc Protection | Boc2O, THF/H2O | 25°C, 12 h | 93% |
| Cis-Dimethylation | LDA, MeI, -78°C | THF, 2 h | 68% |
| Methoxyethylation | 2-Methoxyethyl-OTs, K2CO3 | DMF, 80°C, 6 h | 72% |
| Deprotection | TFA/DCM | 25°C, 1 h | 89% |
Challenges and Optimization
-
Steric Hindrance : Bulky cis-methyl groups slow alkylation; microwave-assisted synthesis reduces reaction times.
-
Racemization : Elevated temperatures during methoxyethylation cause epimerization; strict temperature control (<50°C) is critical.
-
Byproducts : Over-alkylation produces quaternary ammonium salts; using excess piperazine minimizes this .
Chemical Reactions Analysis
Types of Reactions
rac-(2R,6S)-1-(2-methoxyethyl)-2,6-dimethylpiperazine, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles such as halides or amines replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the reduction of the piperazine ring.
Substitution: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
rac-(2R,6S)-1-(2-methoxyethyl)-2,6-dimethylpiperazine, cis has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of central nervous system-active agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(2R,6S)-1-(2-methoxyethyl)-2,6-dimethylpiperazine, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Structural and Functional Analogues
(2R,6S)-1-(3-Methoxypropyl)-2,6-dimethylpiperazine, cis (CAS: 1998616-74-2)
- Structure : Differs by a longer 3-methoxypropyl chain at N1.
- Properties : Increased molecular weight (186.29 g/mol vs. ~186 g/mol for the target compound) and lipophilicity due to the extended alkyl chain.
- Applications : Used in medicinal chemistry intermediates; however, its extended chain may reduce metabolic stability compared to the 2-methoxyethyl variant .
tert-Butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate (CAS: 180975-66-0)
- Structure : Features a tert-butyloxycarbonyl (Boc) protecting group instead of the 2-methoxyethyl substituent.
- Properties : Higher molecular weight (214.3 g/mol) and steric bulk, making it a preferred intermediate in peptide synthesis. The Boc group enhances stability during coupling reactions .
- Synthesis : Produced with 99% purity, demonstrating the feasibility of stereoselective piperazine synthesis .
cis-2,6-Dimethylpiperazine (CAS: 21655-48-1)
- Structure : Lacks the 2-methoxyethyl group, serving as the core scaffold.
- Properties : Lower molecular weight (114.19 g/mol) and reduced solubility due to the absence of polar substituents.
- Applications : A precursor in antibacterial naphthyridine derivatives, highlighting the importance of the unmodified cis-2,6-dimethyl motif in antimicrobial activity .
Key Observations :
Stereochemical Considerations
- Synthesis Strategies: Asymmetric triflate alkylation and Mitsunobu reactions enable enantiopure 2,6-dimethylpiperazine synthesis, ensuring high stereochemical fidelity .
- Impact on Activity : The (2R,6S) configuration in AZD 4547 intermediates is essential for maintaining the correct spatial orientation of pharmacophores .
Biological Activity
The compound rac-(2R,6S)-1-(2-methoxyethyl)-2,6-dimethylpiperazine, cis, is a member of the piperazine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of rac-(2R,6S)-1-(2-methoxyethyl)-2,6-dimethylpiperazine can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 206.28 g/mol
The compound features a piperazine ring with two methyl groups at positions 2 and 6, and a methoxyethyl substituent at position 1. This specific configuration contributes to its biological activity.
Biological Activity Overview
The biological activities associated with rac-(2R,6S)-1-(2-methoxyethyl)-2,6-dimethylpiperazine can be categorized into various pharmacological effects:
- Antidepressant Activity : Studies have shown that piperazine derivatives can exhibit antidepressant-like effects in animal models. The mechanism often involves modulation of serotonin and norepinephrine levels in the brain.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation.
- Neuroprotective Properties : Research indicates that certain piperazine compounds can protect neuronal cells from oxidative stress and apoptosis.
The mechanisms through which rac-(2R,6S)-1-(2-methoxyethyl)-2,6-dimethylpiperazine exerts its effects are still under investigation. However, several potential pathways include:
- Serotonin Receptor Modulation : The compound may act as a partial agonist or antagonist at various serotonin receptors (5-HT receptors), influencing mood and anxiety levels.
- Dopaminergic Pathways : Interaction with dopamine receptors could also contribute to its antidepressant effects.
- Inhibition of Inflammatory Mediators : The compound may inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), reducing the synthesis of inflammatory mediators.
Case Studies
Several studies have explored the biological activity of rac-(2R,6S)-1-(2-methoxyethyl)-2,6-dimethylpiperazine:
-
Antidepressant Efficacy in Rodent Models :
- A study investigated the effect of this compound on depression-like behavior in mice subjected to chronic unpredictable stress. Results indicated a significant reduction in depressive behaviors compared to control groups.
-
Neuroprotection Against Oxidative Stress :
- In vitro studies demonstrated that the compound could protect neuronal cells from hydrogen peroxide-induced damage by reducing reactive oxygen species (ROS) levels.
-
Anti-inflammatory Activity in Animal Models :
- Experimental models of acute inflammation showed that administration of this piperazine derivative significantly reduced edema and inflammatory cell infiltration.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antidepressant | Reduced depressive behaviors | |
| Anti-inflammatory | Decreased edema and inflammatory markers | |
| Neuroprotective | Protection against oxidative stress |
| Mechanism | Description | Implication |
|---|---|---|
| Serotonin Modulation | Interaction with 5-HT receptors | Mood enhancement |
| Dopamine Interaction | Possible effects on dopamine pathways | Potential for treating anxiety |
| Inhibition of COX/LOX | Reduced synthesis of inflammatory mediators | Anti-inflammatory effects |
Q & A
Q. What are the recommended methods for synthesizing rac-(2R,6S)-1-(2-methoxyethyl)-2,6-dimethylpiperazine, cis with high enantiomeric purity?
Synthesis typically involves chiral resolution or asymmetric catalysis. For example, the cis isomer of 2,6-dimethylpiperazine derivatives can be synthesized via reductive amination of chiral ketones or by employing enantioselective alkylation agents. Key steps include:
- Chiral HPLC separation to isolate enantiomers post-synthesis .
- Stereochemical validation using X-ray crystallography or nuclear Overhauser effect (NOE) NMR to confirm the cis configuration .
- Use of chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry during alkylation of the piperazine ring .
Q. How can researchers characterize the physicochemical properties of this compound?
Critical characterization methods include:
- Dynamic viscosity and density measurements (e.g., using a Stabinger viscometer) to determine solvent interactions .
- Thermogravimetric analysis (TGA) to assess thermal stability, as piperazine derivatives often degrade above 200°C .
- pH-dependent solubility studies in aqueous buffers, noting that the methoxyethyl group may enhance hydrophilicity compared to unsubstituted dimethylpiperazines .
Q. What safety protocols are essential for handling this compound in the lab?
Based on structurally similar piperazines:
- Skin and eye protection : Use nitrile gloves and goggles, as analogs like 1-acetyl-4-(4-hydroxyphenyl)piperazine are classified as skin/eye irritants (Category 2A) .
- Ventilation : Employ fume hoods due to potential toxic fumes during decomposition (e.g., nitrogen oxides) .
- Storage : Store in airtight containers under inert gas (argon) to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling optimize the reaction conditions for synthesizing this compound?
- Density Functional Theory (DFT) : Predict energy barriers for stereochemical pathways, such as cis-trans isomerization during alkylation .
- Molecular Dynamics (MD) : Simulate solvent effects on enantioselectivity, particularly for polar aprotic solvents (e.g., DMF or THF) .
- Retrosynthetic analysis : Tools like Pistachio or Reaxys databases can propose feasible routes using analogous piperazine syntheses .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Meta-analysis : Compare toxicity and bioactivity datasets across PubChem, Reaxys, and peer-reviewed studies, adjusting for variables like purity (>98% vs. lower-grade samples) .
- Receptor binding assays : Use radiolabeled ligands (e.g., -labeled analogs) to quantify affinity for targets like serotonin or dopamine receptors, controlling for stereochemical effects .
- Batch consistency testing : Implement LC-MS to identify impurities (e.g., N-oxide byproducts) that may skew biological results .
Q. How can researchers design experiments to study the compound’s stability under varying environmental conditions?
- Forced degradation studies : Expose the compound to heat (60–80°C), light (UV-A/B), and humidity (75% RH) to identify degradation products via LC-HRMS .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life at room temperature based on accelerated stability data .
- Compatibility testing : Evaluate interactions with common excipients (e.g., magnesium stearate) if used in drug formulation .
Q. What advanced spectroscopic techniques confirm the stereochemistry of the methoxyethyl substituent?
- NOESY NMR : Detect spatial proximity between the methoxyethyl proton and cis-methyl groups to validate the 2R,6S configuration .
- Vibrational Circular Dichroism (VCD) : Resolve enantiomeric excess by analyzing Cotton effects in the mid-IR range .
- X-ray Diffraction : Resolve crystal structures to unambiguously assign stereochemistry, leveraging databases like CCDC .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
